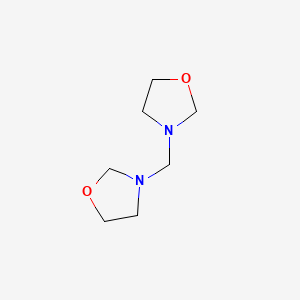![molecular formula C11H20O2 B14464231 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane CAS No. 73727-45-4](/img/structure/B14464231.png)
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C11H20O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected ketal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane can be synthesized from aliphatic compounds and γ-lactones. The synthesis involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spiroketal structure, which can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiroketal compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions.
Industry: Used as a catalyst in polymer manufacturing and as an attractant for certain insects.
Mechanism of Action
The mechanism by which 2,7-Diethyl-1,6-dioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The spiroketal structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with different substituents.
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dione: Another spiroketal with a more complex structure.
Uniqueness
2,7-Diethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to other spiroketals. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
73727-45-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,7-diethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-11(12-9)8-6-10(4-2)13-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
SVWMDNXXRJCGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(O1)CCC(O2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


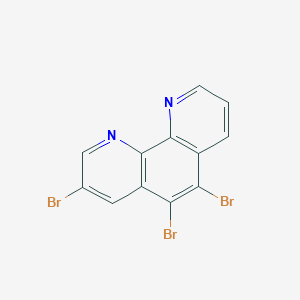

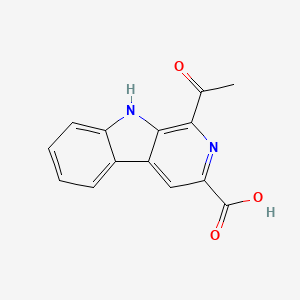
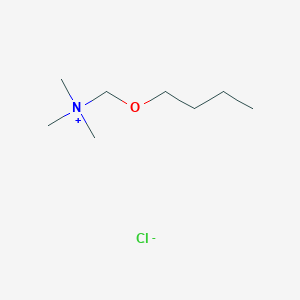
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

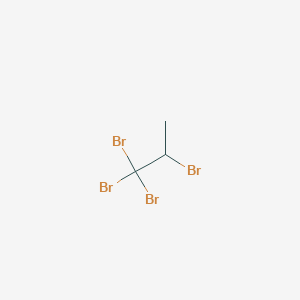
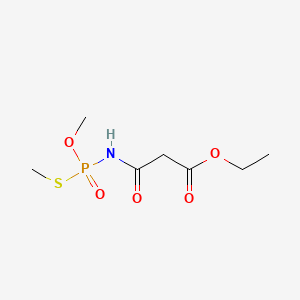

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

